

3-Chloro-4-methoxybenzonitrile molecular structure and weight

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Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzonitrile

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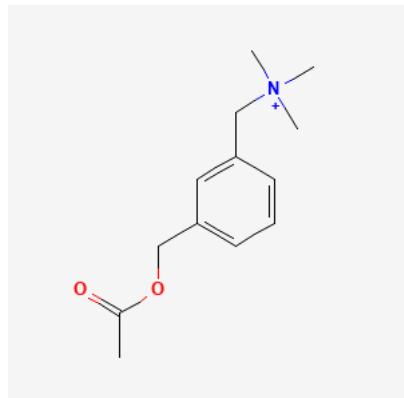
An In-Depth Technical Guide to 3-Chloro-4-methoxybenzonitrile

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of **3-Chloro-4-methoxybenzonitrile**, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

3-Chloro-4-methoxybenzonitrile is an aromatic organic compound featuring a benzene ring substituted with a chloro group at position 3, a methoxy group at position 4, and a nitrile group at position 1. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Molecular Structure:



Physicochemical Data Summary

The key quantitative data for **3-Chloro-4-methoxybenzonitrile** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₆ CINO ^{[1][2][3]}
Molecular Weight	167.59 g/mol ^{[1][3][4][5]}
CAS Number	102151-33-7 ^{[1][4]}
Appearance	Colorless or light yellow solid ^[2]
Melting Point	107-111 °C ^{[4][5]}
Boiling Point	265.7 °C at 760 mmHg ^[5]
Density	1.25 g/cm ³ ^{[2][5]}
Linear Formula	CH ₃ OC ₆ H ₃ (Cl)CN ^[4]
InChI Key	SUFOLDHSRVSQV-UHFFFAOYSA-N ^[4]
Canonical SMILES	COCl=C(C=C(C=C1)C#N)Cl

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of **3-Chloro-4-methoxybenzonitrile**.

Synthesis Protocol: Cyanation of an Aryl Halide

A common method for the synthesis of aryl nitriles is the cyanation of an aryl halide using a metal cyanide, often catalyzed by a transition metal complex. Below is a representative protocol for the synthesis of **3-Chloro-4-methoxybenzonitrile** from 2-chloro-4-iodoanisole.

Materials:

- 2-chloro-4-iodoanisole

- Copper(I) cyanide (CuCN)
- N,N-Dimethylformamide (DMF), anhydrous
- Pyridine, anhydrous
- Toluene
- Hydrochloric acid (HCl), 10% aqueous solution
- Sodium chloride (brine), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-iodoanisole (1 equivalent) and copper(I) cyanide (1.2 equivalents).
- Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) or pyridine as the solvent.
- Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography or Gas Chromatography).
- After the reaction is complete, cool the mixture to room temperature.

- Pour the reaction mixture into a 10% aqueous solution of hydrochloric acid and stir for 30 minutes.
- Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.
- Combine the organic extracts and wash sequentially with 10% HCl, water, and saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **3-Chloro-4-methoxybenzonitrile**.

Analytical Characterization Protocols

NMR spectroscopy is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.

Instrumentation:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **3-Chloro-4-methoxybenzonitrile**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- For ^1H NMR, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ^{13}C NMR, the residual solvent peak is used for referencing (e.g., CDCl_3 at 77.16 ppm).

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.

- Spectral Width: ~16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ¹³C experiment.
- Spectral Width: ~240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.

Data Processing:

- Apply an appropriate window function and perform Fourier transformation.
- Phase and baseline correct the spectra.
- Integrate the signals in the ¹H spectrum and assign the chemical shifts.

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Instrumentation:

- FTIR spectrometer.

Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

- Record the spectrum typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Expected Characteristic Absorptions:

- C≡N (nitrile) stretch: A sharp, medium-intensity band around 2220-2240 cm^{-1} .
- C-O (aryl ether) stretch: Strong bands in the region of 1250-1270 cm^{-1} (asymmetric) and 1020-1040 cm^{-1} (symmetric).
- C-Cl (aryl chloride) stretch: In the fingerprint region, typically below 850 cm^{-1} .
- Aromatic C=C stretch: Bands in the 1400-1600 cm^{-1} region.
- Aromatic C-H stretch: Bands above 3000 cm^{-1} .
- Aliphatic C-H stretch (of -OCH₃): Bands just below 3000 cm^{-1} .

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Instrumentation:

- Mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

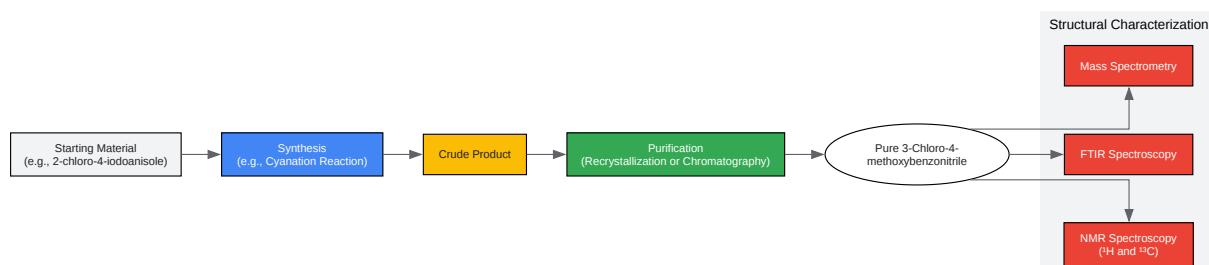
- For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
- For LC-MS, the sample is injected into the LC system, separated on a column, and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

Data Acquisition:

- Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
- The molecular ion peak (M^+) corresponding to the molecular weight of the compound should be observed. For **3-Chloro-4-methoxybenzonitrile**, this would be at m/z 167. The isotopic pattern of the chlorine atom (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be visible in the molecular ion peak cluster (M^+ and $M+2^+$).

Logical Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of **3-Chloro-4-methoxybenzonitrile** to its structural confirmation through various analytical techniques.



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Caption: Synthesis and characterization workflow for **3-Chloro-4-methoxybenzonitrile**.

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